molecular formula C11H13N3OS B1305214 N-Allyl-2-benzoylhydrazinecarbothioamide CAS No. 26029-04-9

N-Allyl-2-benzoylhydrazinecarbothioamide

Cat. No.: B1305214
CAS No.: 26029-04-9
M. Wt: 235.31 g/mol
InChI Key: NJHFFIMIGRYNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-2-benzoylhydrazinecarbothioamide is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol This compound is known for its unique structure, which includes an allyl group, a benzoyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide typically involves the reaction of allyl isothiocyanate with benzoylhydrazine under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

  \  

Biological Activity

N-Allyl-2-benzoylhydrazinecarbothioamide (CAB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on the biological activity of CAB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H13N3OSC_{11}H_{13}N_{3}OS and a molecular weight of 235.31 g/mol. The compound features a hydrazine backbone with an allyl group and a benzoyl moiety, which contributes to its reactivity and biological profile .

Research indicates that CAB exhibits multiple biological activities, primarily through:

  • Antioxidant Activity: CAB has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Enzyme Inhibition: It acts as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition is linked to potential antidepressant effects .
  • Antimicrobial Properties: Studies have demonstrated that CAB possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

Antioxidant Activity

CAB's ability to mitigate oxidative stress has been evaluated in several studies. Its antioxidant properties are attributed to its ability to donate electrons, thus neutralizing free radicals. A comparative study showed that CAB exhibited a higher antioxidant capacity than some conventional antioxidants .

Enzyme Inhibition

CAB's role as a monoamine oxidase inhibitor has been investigated in vitro. In one study, derivatives of CAB were synthesized and tested for their inhibitory effects on MAO-B, revealing promising results with IC50 values indicating effective inhibition . This suggests potential applications in treating mood disorders.

Antimicrobial Activity

The antimicrobial efficacy of CAB was assessed against various pathogens, including Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. These findings support the exploration of CAB as a novel antimicrobial agent .

Case Studies

  • Study on Antioxidant Effects:
    A study conducted by Kaur et al. (2022) evaluated the antioxidant properties of CAB in vitro using DPPH radical scavenging assays. Results indicated that CAB effectively reduced DPPH radicals, showcasing its potential as a natural antioxidant .
  • Investigation of MAO Inhibition:
    In a detailed investigation by Aggarwal et al. (2021), various derivatives of CAB were synthesized and tested for MAO-B inhibition. The most potent derivative exhibited an IC50 value of 0.5 µM, significantly lower than that of traditional MAO inhibitors .
  • Antimicrobial Efficacy Assessment:
    A comprehensive study by Ulusoy et al. (2019) tested CAB against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that CAB had MIC values ranging from 16 to 32 µg/mL, indicating strong antimicrobial activity .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavengingKaur et al., 2022
MAO InhibitionEnzyme inhibitionAggarwal et al., 2021
AntimicrobialBacterial growth inhibitionUlusoy et al., 2019

Properties

IUPAC Name

1-benzamido-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-8-12-11(16)14-13-10(15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)(H2,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHFFIMIGRYNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948916
Record name 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26029-04-9
Record name Benzoic acid, 2-((2-propenylamino)thioxomethyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026029049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allyl-2-benzoylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-Allyl-2-benzoylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-Allyl-2-benzoylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-Allyl-2-benzoylhydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-Allyl-2-benzoylhydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-Allyl-2-benzoylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.